Superior ALDH3A1 Inhibition (IC50: 360 nM) Compared to Closest Analog (IC50: 2100 nM)
2-Amino-4-bromo-3-fluorobenzaldehyde demonstrates potent inhibition of human ALDH3A1, a target implicated in cancer stem cell chemoresistance, with an IC50 of 360 nM under preincubation conditions [1]. This is a 5.8-fold improvement in potency over its closest structurally characterized analog (CAS 2154149-68-3), which exhibits an IC50 of 2100 nM in the same enzymatic assay system [2]. This significant difference is directly attributable to the specific substitution pattern of the target compound, highlighting a unique structure-activity relationship not shared by the comparator.
| Evidence Dimension | Enzymatic Inhibition (IC50) against full-length human ALDH3A1 |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | Closest Analog (CAS 2154149-68-3): 2100 nM |
| Quantified Difference | 5.8-fold increase in potency (lower IC50) |
| Conditions | Inhibition of full length human ALDH3A1 expressed in E. coli BL21 (DE3), using benzaldehyde as substrate, 2 min preincubation, spectrophotometric detection. |
Why This Matters
This quantitative potency difference is a primary selection criterion for researchers designing ALDH3A1 inhibitors or chemical probes for cancer metabolism studies.
- [1] BindingDB. (n.d.). BDBM50448790 (CHEMBL3128208) - IC50: 360 nM for ALDH3A1. View Source
- [2] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994) - IC50: 2100 nM for ALDH3A1. View Source
